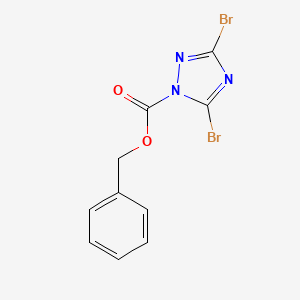
benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is a chemical compound with the molecular formula C9H7Br2N3 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate involves several steps. The initial formation of substitution products are thermally unstable and undergo unique rearrangements . A variety of nucleophiles have been studied, primarily falling into the categories of Phosphorous, Oxygen, and Sulfur species .Molecular Structure Analysis
The molecular structure of benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is characterized by the presence of a benzyl group attached to a 1,2,4-triazole ring, which is further substituted with two bromine atoms . The InChI code for this compound is1S/C9H7Br2N3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2 . Chemical Reactions Analysis
Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate can undergo a variety of chemical reactions. For instance, it can react with butyllithium in diethyl ether or tetrahydrofuran at low temperatures at position-5 . The resulting lithiated derivatives can be quenched with aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone, or dimethyl or diphenyl disulfide to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .Physical And Chemical Properties Analysis
Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is a solid compound . It has a molecular weight of 316.98 . The compound has a boiling point of 65-67 degrees Celsius .Aplicaciones Científicas De Investigación
Organic Synthesis
1,2,4-Triazoles, including benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate, can be used in organic synthesis . They can act as versatile frameworks in the synthesis of a wide range of organic compounds .
Drug Discovery
1,2,4-Triazoles have found broad applications in drug discovery . They can be used to synthesize biologically active compounds, potentially including new pharmaceuticals .
Polymer Chemistry
1,2,4-Triazoles can be used in polymer chemistry . They can be incorporated into polymers to enhance their properties or to create new types of polymers.
Supramolecular Chemistry
In supramolecular chemistry, 1,2,4-triazoles can be used to create complex structures . They can act as building blocks in the synthesis of larger, more complex molecules.
Bioconjugation
1,2,4-Triazoles can be used in bioconjugation , a process that involves attaching two biomolecules together. This can be useful in a variety of biological and medical applications.
Chemical Biology
In chemical biology, 1,2,4-triazoles can be used to study biological systems . They can be used as probes to investigate biological processes at the molecular level.
Fluorescent Imaging
1,2,4-Triazoles can be used in fluorescent imaging . They can be used to create fluorescent probes that can be used to visualize biological structures and processes.
Materials Science
In materials science, 1,2,4-triazoles can be used to create new materials . They can be incorporated into materials to enhance their properties or to create new types of materials.
Safety and Hazards
The compound is classified as a combustible solid . It has been assigned the signal word “Warning” and is associated with the hazard statements H228, H302+H312+H332, H315, and H319 . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces (P210), wearing protective gloves/protective clothing/eye protection/face protection (P280), and calling a POISON CENTER or doctor if you feel unwell (P301+P312) .
Mecanismo De Acción
Target of Action
The primary targets of benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate are currently unknown
Mode of Action
It has been suggested that the compound may interact with its targets through nucleophilic substitution . This interaction could lead to changes in the targets’ function, but the specific changes are yet to be determined.
Propiedades
IUPAC Name |
benzyl 3,5-dibromo-1,2,4-triazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N3O2/c11-8-13-9(12)15(14-8)10(16)17-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFACILWKHIARIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2885966.png)
![6-Cyclopropyl-2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2885970.png)


![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885974.png)
![5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2885975.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol](/img/structure/B2885977.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(thiophen-2-yl)acetate](/img/structure/B2885980.png)
![2,2-Difluorospiro[2.3]hexan-5-ol](/img/structure/B2885981.png)
![N-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2885982.png)
![methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2885985.png)
